molecular formula C25H22N2 B3050869 Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- CAS No. 29312-59-2

Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl-

Cat. No. B3050869
CAS RN: 29312-59-2
M. Wt: 350.5 g/mol
InChI Key: NWKIYBPNACDLOB-UHFFFAOYSA-N
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Description

Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl-, also known as DPPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPPD is a member of the pyridine family and is commonly used as an antioxidant in the rubber industry. However, recent studies have shown that DPPD possesses several other properties that make it an attractive candidate for various scientific research applications.

Mechanism Of Action

The mechanism of action of Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- is not fully understood, but it is believed to involve the scavenging of free radicals and the inhibition of reactive oxygen species. Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- has been shown to possess a high radical scavenging activity, which can protect cells from oxidative damage. Additionally, Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- has been shown to inhibit the activity of enzymes that produce reactive oxygen species, further reducing oxidative stress.
Biochemical and Physiological Effects:
Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- has been shown to possess several biochemical and physiological effects that make it an attractive candidate for various research applications. In vitro studies have shown that Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- can protect cells from oxidative stress and inhibit the growth of cancer cells. Additionally, Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- has been shown to possess anti-inflammatory properties, which can reduce inflammation in various tissues.

Advantages And Limitations For Lab Experiments

Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- possesses several advantages that make it suitable for various lab experiments. It is readily available and can be synthesized in high yields and purity. Additionally, Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- is stable under a wide range of conditions, making it suitable for long-term storage. However, Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- also possesses some limitations, including its relatively high cost and limited solubility in some solvents.

Future Directions

There are several future directions for research involving Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl-. One potential area of research is the development of Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl--based materials with improved properties, such as increased thermal stability and mechanical strength. Additionally, further studies are needed to fully understand the mechanism of action of Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- and its potential applications in various fields, including medicine and materials science. Finally, the development of new synthesis methods for Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- could potentially reduce its cost and increase its availability for research purposes.
In conclusion, Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity, making it suitable for various research applications. Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- possesses several advantages, including its stability and antioxidant properties, but also has some limitations, including its cost and limited solubility. Future research involving Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- could potentially lead to the development of new materials with improved properties and a better understanding of its mechanism of action.

Scientific Research Applications

Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- has been shown to possess antioxidant properties that can protect cells from oxidative stress. In pharmacology, Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. In materials science, Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl- has been used as an additive in polymers to improve their thermal stability and mechanical properties.

properties

IUPAC Name

4-(2,6-diphenylpyridin-4-yl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2/c1-27(2)23-15-13-19(14-16-23)22-17-24(20-9-5-3-6-10-20)26-25(18-22)21-11-7-4-8-12-21/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKIYBPNACDLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067453
Record name Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl-

CAS RN

29312-59-2
Record name 4-(2,6-Diphenyl-4-pyridinyl)-N,N-dimethylbenzenamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl-
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Record name Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl-
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Record name Benzenamine, 4-(2,6-diphenyl-4-pyridinyl)-N,N-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,6-diphenyl-4-pyridyl)-N,N-dimethylaniline
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Synthesis routes and methods

Procedure details

75 parts of p-dimethylaminobenzaldehyde and 125 parts of acetophenone together with 500 parts of ammonium acetate are heated in 1,000 parts of glacial acetic acid for four hours under reflux. The precipitate deposited after standing for twelve hours at room temperature is suction filtered and recrystallized from 500 parts of ethanol. 57 parts of a pale yellow compound (2,6-diphenyl-4-(4'-dimethylaminophenyl)-pyridine) is obtained which has a melting point of 128° to 129° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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